molecular formula C24H23FN4O3S B2965204 6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one CAS No. 899990-64-8

6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Cat. No. B2965204
CAS RN: 899990-64-8
M. Wt: 466.53
InChI Key: IKLYGVRKWCCUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H23FN4O3S and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Pyrimidine derivatives have been structurally characterized and evaluated as novel lipoxygenase (LOX) inhibitors, with potential antioxidant activity . This suggests that our compound could potentially serve as an antioxidant agent, protecting cells from oxidative stress.

Anticancer Activity

The pyrimidine scaffold is a prominent feature in many anticancer agents. Recent developments have highlighted the role of pyrimidine molecules in cancer therapy, with various in vivo models being used for specific types of cancer . The compound could be investigated for its efficacy against certain cancers.

Antibacterial Agents

Pyrimidine analogs are recognized as effective antibacterial agents, such as sulfadiazine and trimethoprim . The compound may have potential applications in combating bacterial infections.

Antiviral Agents

Analogous pyrimidine structures are used in antiviral drugs like trifluridine and idoxuridine . This implies that our compound might be explored for antiviral properties.

Anti-Malarial Agents

Pyrimidine derivatives like sulfadoxine are known for their anti-malarial properties . The compound could be a candidate for anti-malarial drug development.

Anti-HIV Agents

Drugs such as Retrovir (zidovudine) and stavudine, which are based on pyrimidine analogs, are used in anti-HIV treatments . There’s a possibility that our compound could be useful in this field.

Anti-Tuberculosis Agents

Viomycin, a pyrimidine derivative, is utilized in treating tuberculosis . The compound might have applications in tuberculosis therapy.

Enzyme Inhibition

The structure of pyrimidine derivatives allows them to act as enzyme inhibitors, which can be useful in various therapeutic areas . The compound could be researched for its enzyme inhibitory activity.

properties

IUPAC Name

4-ethyl-2-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3S/c1-3-18-12-22(30)27-24(26-18)33-14-23(31)29-21(16-4-8-17(25)9-5-16)13-20(28-29)15-6-10-19(32-2)11-7-15/h4-12,21H,3,13-14H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLYGVRKWCCUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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